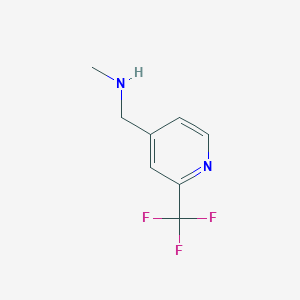![molecular formula C30H32N2 B168989 (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine CAS No. 156730-49-3](/img/structure/B168989.png)
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine, also known as BDPE, is a chiral diamine that has gained attention in scientific research due to its unique properties. BDPE is a versatile molecule that can be used in various fields such as catalysis, materials science, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been extensively studied in scientific research due to its unique properties. One of the most significant applications of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is in catalysis. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to be an effective chiral ligand for various metal catalysts, including palladium, rhodium, and copper. These metal catalysts have been used in various reactions such as hydrogenation, cross-coupling, and cyclopropanation, resulting in high enantioselectivity.
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been used in materials science. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers have been synthesized, which exhibit unique properties such as high thermal stability and high glass transition temperature. These polymers have potential applications in the electronics industry.
In medicinal chemistry, (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been studied for its potential use as an anticancer agent. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been studied for its potential use in Alzheimer's disease treatment due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Mecanismo De Acción
The mechanism of action of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine in catalysis involves the formation of a chiral complex between (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine and a metal catalyst. This complex then reacts with the substrate, resulting in the formation of the desired product with high enantioselectivity.
In medicinal chemistry, the mechanism of action of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine as an anticancer agent involves the induction of apoptosis, a programmed cell death mechanism. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the destruction of cancer cells.
Biochemical and Physiological Effects
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to have low toxicity in vitro and in vivo. In animal studies, (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to have no adverse effects on the liver, kidney, or hematological parameters. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been shown to have no significant effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several advantages for lab experiments. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a chiral diamine with high enantiomeric purity, making it suitable for various applications in catalysis. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is also relatively easy to synthesize, making it accessible to researchers.
One limitation of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is its high cost, which may limit its use in large-scale applications. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is also sensitive to air and moisture, which may require special handling during experiments.
Direcciones Futuras
There are several future directions for (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine research. One potential direction is the development of new (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers with unique properties for various applications in materials science. Another potential direction is the development of new metal catalysts with (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine as a chiral ligand for various reactions.
In medicinal chemistry, future research could focus on the development of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine derivatives with improved anticancer activity and reduced toxicity. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine could also be explored for its potential use in other diseases, such as Alzheimer's disease.
Conclusion
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a versatile molecule with unique properties that have gained attention in scientific research. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been studied for its applications in catalysis, materials science, and medicinal chemistry. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has potential as an anticancer agent and has low toxicity in vitro and in vivo. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several advantages for lab experiments, including high enantiomeric purity and ease of synthesis. Future research could focus on the development of new (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers, metal catalysts, and derivatives for various applications.
Métodos De Síntesis
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,2-diphenylethylenediamine with (R)-1-phenylethylamine to form the monoalkylated product. The second step involves the reaction of the monoalkylated product with (S)-1-phenylethylamine to form the chiral diamine (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine. This synthesis method yields (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine with high enantiomeric purity, making it suitable for various applications.
Propiedades
Número CAS |
156730-49-3 |
|---|---|
Nombre del producto |
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine |
Fórmula molecular |
C30H32N2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-23(25-15-7-3-8-16-25)31-29(27-19-11-5-12-20-27)30(28-21-13-6-14-22-28)32-24(2)26-17-9-4-10-18-26/h3-24,29-32H,1-2H3/t23-,24-,29+,30+/m1/s1 |
Clave InChI |
OYDUICJTQOQOJF-PEMRLZPOSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N[C@H](C)C4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
Sinónimos |
1S,2S-bis[(1R)-1-phenylethyl]-1,2-diphenyl-1,2-EthanediaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




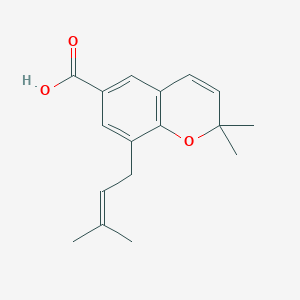
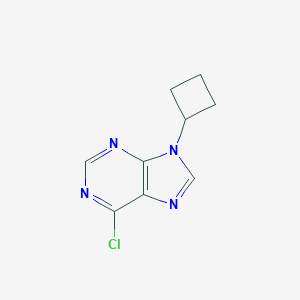
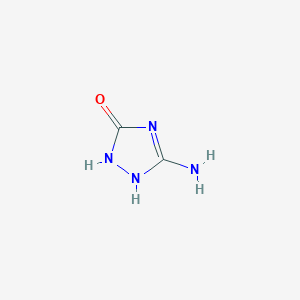
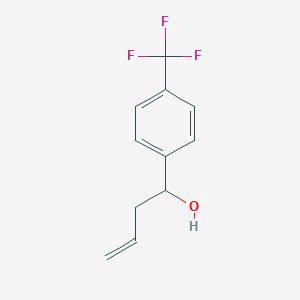


![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

